4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid
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Overview
Description
4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyhexa-dienedioic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid typically involves the reaction of 4-chlorophenylacetic acid with appropriate reagents under controlled conditions. One common method involves the use of dichloromethane as a solvent and the application of crystallization techniques for purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (palladium, platinum) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as halogenated, oxidized, or reduced forms, which can be further utilized in different applications .
Scientific Research Applications
4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in the overall structure and properties.
4-Chlorobenzeneacetic acid: Another related compound with similar functional groups but distinct chemical behavior.
Properties
CAS No. |
920283-78-9 |
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Molecular Formula |
C12H9ClO5 |
Molecular Weight |
268.65 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-hydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C12H9ClO5/c13-9-3-1-7(2-4-9)8(6-11(15)16)5-10(14)12(17)18/h1-6,14H,(H,15,16)(H,17,18) |
InChI Key |
RKOSYCDMKGTYKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)C=C(C(=O)O)O)Cl |
Origin of Product |
United States |
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